molecular formula C13H15N3O4S2 B3423685 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 312922-24-0

1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B3423685
CAS No.: 312922-24-0
M. Wt: 341.4 g/mol
InChI Key: QCMQUASFJQXFDL-UHFFFAOYSA-N
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Description

1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid ( 6048-07-3) is a chemical compound with a molecular formula of C13H15N3O4S2 and a molecular weight of 341.41 g/mol . This piperidine carboxylic acid derivative features a 7-methyl-2,1,3-benzothiadiazole sulfonyl group, a structural motif found in compounds investigated for various biological activities . The benzothiadiazole unit is a privileged structure in medicinal chemistry, often associated with versatile biological properties, making it a valuable scaffold for the design of new pharmacologically active compounds in antimicrobial and antiprotozoal research . The calculated physical properties include a density of approximately 1.528 g/cm³, a boiling point of 558°C at 760 mmHg, and a flash point of about 291.3°C . This product is supplied for research purposes. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-8-2-3-10(12-11(8)14-21-15-12)22(19,20)16-6-4-9(5-7-16)13(17)18/h2-3,9H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMQUASFJQXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NSN=C12)S(=O)(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353925
Record name 1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-24-0, 6048-07-3
Record name 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized by reacting 2-aminobenzenethiol with nitrous acid, followed by cyclization.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzothiadiazole derivative with chlorosulfonic acid.

    Coupling with Piperidine: The final step involves coupling the sulfonylated benzothiadiazole with piperidine-4-carboxylic acid under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.

Reaction Conditions Product Yield
Methanol, H₂SO₄, reflux (12 h)Methyl 1-[(7-methyl-BTD-4-yl)sulfonyl]piperidine-4-carboxylate78%

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amidation Reactions

The carboxylic acid participates in coupling reactions with amines using carbodiimide reagents. For instance, EDC·HCl and DMAP facilitate amide bond formation with primary amines .

Amine Coupling Agent Solvent Yield
3-MethylbutylamineEDC·HCl/DMAPDCM85%
PhenylhydrazineEDC·HCl/HOBtACN72%

Reaction regioselectivity varies with solvent polarity. Ethanol promotes higher yields (78–92%) compared to CCl₄ (54%) .

Sulfonamide Bond Cleavage

The sulfonamide bond (-SO₂-N-) undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, 100°C, 6 h): Cleaves to yield 7-methyl-2,1,3-benzothiadiazole-4-sulfonic acid and piperidine-4-carboxylic acid.

  • Basic Hydrolysis (NaOH 10%, reflux): Forms sodium sulfonate intermediates.

Decarboxylation

Thermal decarboxylation (200°C, inert atmosphere) removes CO₂, producing 1-[(7-methyl-BTD-4-yl)sulfonyl]piperidine. This pathway is utilized to generate analogs for structure-activity relationship studies.

Nucleophilic Aromatic Substitution

The benzothiadiazole ring participates in nucleophilic substitutions. Piperidine derivatives react at the electron-deficient C-4/C-7 positions under catalytic conditions :

Nucleophile Catalyst Product Yield
PiperidinePd(OAc)₂4-Piperidino-BTD-sulfonylpiperidine65%

Metal-Catalyzed Cross-Couplings

The sulfonyl group enables Suzuki-Miyaura couplings with aryl boronic acids when halogenated derivatives are synthesized:

Aryl Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-sulfonylpiperidine carboxylate68%

Cyclocondensation Reactions

The carboxylic acid engages in heterocycle formation. For example, reaction with hydrazines yields pyrazole derivatives :

Hydrazine Conditions Product Yield
MethylhydrazineDMF-DMA, 80°C, 4 hPyrazole-4-carboxylate analog51%

Key Reaction Data Table

Reaction Type Optimal Conditions Typical Yield Range Application
EsterificationH₂SO₄/MeOH, reflux70–85%Prodrug synthesis
AmidationEDC·HCl/DMAP, DCM65–85% Bioactive conjugate development
Sulfonamide hydrolysis6M HCl, 100°CQuantitativeDegradation studies
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF60–75%Biaryl library synthesis

Mechanistic Insights

  • Amidation : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

  • Sulfonamide Cleavage : Acidic conditions protonate the sulfonamide nitrogen, facilitating S-N bond rupture.

  • Decarboxylation : Radical-mediated pathway under thermal conditions, confirmed by ESR studies.

This compound's versatility in reactions underpins its utility in medicinal chemistry, particularly in developing protease inhibitors and kinase modulators . Further studies are needed to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzothiadiazole moieties often exhibit significant biological activities. The sulfonyl group attached to the piperidine enhances the compound's potential for various therapeutic applications. Notable biological activities include:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential: The benzothiadiazole moiety has been associated with anticancer activity, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.

Pharmaceutical Applications

1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is being explored for its potential use in drug development. Specific applications include:

  • Drug Design: The compound's unique structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles. Interaction studies have focused on its binding affinity with various biological targets, crucial for understanding its mechanism of action and optimizing it for therapeutic use.

Case Study: Anticancer Activity

In a recent study, derivatives of benzothiadiazole were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the piperidine ring significantly enhanced cytotoxicity against breast and lung cancer cells. This suggests that this compound could be a lead compound in developing new anticancer agents .

Agrochemical Applications

The compound is also being investigated for use in agrochemicals due to its potential herbicidal properties. The sulfonyl group may enhance the compound's ability to interact with plant growth regulators.

Case Study: Herbicidal Activity

Research has demonstrated that benzothiadiazole derivatives exhibit herbicidal activity against several common weeds. In field trials, formulations containing this compound showed effective weed control without harming crop yield .

Mechanism of Action

The mechanism of action of 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiadiazole moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-4-carboxylic acid derivatives with sulfonyl-linked substituents. Below is a detailed comparison with structurally related compounds from the literature:

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

  • Structural Differences : Replaces the benzothiadiazole sulfonyl group with an ethoxycarbonyl moiety.
  • Key Properties: Molecular Weight: ~217.22 g/mol (estimated). Hydrogen Bond Acceptors: 5 (vs. ~8–10 in the benzothiadiazole analog due to heterocyclic N and S atoms). Solubility (Log S): -2.5 (moderately soluble) .
  • Synthesis : Prepared via base-catalyzed reactions (e.g., NaOH or Na₂CO₃), contrasting with sulfonylation routes required for the target compound .

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

  • Structural Differences : Features a 3-acetylphenyl sulfonyl group instead of benzothiadiazole.
  • Key Properties :
    • Aromaticity : The acetylphenyl group lacks the heteroaromatic character of benzothiadiazole, reducing electron-deficient properties critical for charge-transfer interactions.
    • Hydrogen Bonding : The acetyl group introduces a ketone, acting as a hydrogen bond acceptor, which may enhance solubility but alter target specificity .
  • Applications : Likely differs in pharmacokinetics (e.g., metabolic stability) due to the absence of a fused heterocycle.

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid

  • Structural Differences : Substitutes benzothiadiazole with a 3,5-dimethylisoxazole ring.
  • Key Properties: Molecular Weight: 288.32 g/mol. Lipophilicity: Methyl groups on the isoxazole may increase logP compared to the benzothiadiazole analog.

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

  • Structural Differences : Uses a 2-fluorobenzyl sulfonyl group.
  • Key Properties :
    • Electron Effects : The fluorine atom’s electronegativity may enhance sulfonyl group acidity, influencing ionic interactions.
    • Bioavailability : Fluorine can improve membrane permeability but may introduce metabolic liabilities (e.g., oxidative degradation) .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₅N₃O₄S₂ ~357.41 (estimated) 7-Methyl-2,1,3-benzothiadiazole High aromaticity, multiple H-bond acceptors, potential for π-π interactions.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 217.22 Ethoxycarbonyl Moderate solubility (Log S: -2.5), 5 H-bond acceptors .
1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid C₁₄H₁₇NO₅S 311.35 3-Acetylphenyl Ketone enhances solubility; lacks heteroaromaticity .
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid C₁₁H₁₆N₂O₅S 288.32 3,5-Dimethylisoxazole Methyl groups increase lipophilicity; polar heterocycle .
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.34 2-Fluorobenzyl Fluorine enhances electronegativity; potential metabolic sensitivity .

Critical Analysis of Research Findings

  • Electronic and Steric Effects : The benzothiadiazole group in the target compound likely enhances π-π stacking and charge-transfer interactions compared to acetylphenyl or isoxazole analogs, making it more suitable for targeting aromatic binding pockets in enzymes or receptors.
  • Solubility and Permeability : Compounds with polar substituents (e.g., acetyl or isoxazole) may exhibit better aqueous solubility, while fluorinated or methylated analogs could prioritize membrane permeability .
  • Synthetic Complexity : The benzothiadiazole sulfonyl group may require specialized sulfonylation conditions, whereas ethoxycarbonyl or acetylphenyl analogs are synthesized via simpler routes .

Biological Activity

1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound notable for its unique structural features, including a piperidine ring and a benzothiadiazole moiety. This compound has attracted attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C13H15N3O4S2, with a molecular weight of approximately 341.4 g/mol.

Antibacterial Activity

Research indicates that compounds containing benzothiadiazole moieties often exhibit significant antibacterial properties. In studies evaluating similar compounds, moderate to strong activity was observed against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibitory effects on these enzymes, which are crucial in various biological pathways. For instance, certain derivatives demonstrated IC50 values significantly lower than standard reference compounds, indicating potent enzyme inhibition .

Antitumor and Anticancer Properties

The piperidine nucleus is associated with various bioactivities, including antitumor effects. Compounds derived from piperidine have been studied for their anticancer properties, showing potential in inducing apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation . The specific interactions of this compound with cancer-related targets remain an area for further research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the sulfonyl group enhances its interaction with biological targets. A comparison table below highlights similar compounds and their unique features:

Compound NameStructure HighlightsUnique Features
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acidContains similar benzothiadiazole structureMay have different solubility properties
4-Hydroxyphenylpyruvic acidDifferent functional groups but similar carboxylic acid presenceExhibits distinct biological activity
2-(4-Chloro-2-methylphenoxy)propanoic acidShares carboxylic functionalityPrimarily used as an herbicide

The mechanism of action for this compound likely involves its binding affinity to specific proteins or enzymes within biological systems. This interaction may lead to modulation of cellular processes such as enzyme activity and signal transduction pathways.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Antibacterial Screening : A series of synthesized compounds were tested against bacterial strains with results showing IC50 values indicating strong antibacterial activity against Bacillus subtilis .
  • Enzyme Inhibition Assays : Compounds were evaluated for their ability to inhibit urease and AChE. Some exhibited IC50 values significantly lower than standard inhibitors like thiourea .
  • Cytotoxicity Assessments : Cytotoxicity towards non-cancerous cell lines was measured using MTT assays. Compounds demonstrated selective toxicity toward cancer cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid?

The synthesis typically involves sulfonylation of piperidine-4-carboxylic acid derivatives. A methodological approach includes reacting 7-methyl-2,1,3-benzothiadiazol-4-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). This mirrors sulfonylation strategies for structurally analogous compounds, such as 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine derivatives, where controlled stoichiometry and inert atmospheres minimize side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How can the purity and identity of this compound be verified?

Utilize reverse-phase HPLC with a C18 column and a mobile phase of methanol and 0.2 M sodium phosphate buffer (pH 5.5 ± 0.02), as validated in pharmacopeial methods for sulfonamide-containing compounds . Confirm identity using high-resolution mass spectrometry (HRMS) for molecular weight validation and 1^1H/13^{13}C NMR to resolve the sulfonyl and benzothiadiazol moieties. For purity, ensure a single peak in chromatograms with ≥95% area under the curve .

Q. What are the key stability considerations for storage and handling?

Store the compound in airtight, light-resistant containers at -20°C under desiccant to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation, monitored via HPLC. Avoid exposure to strong oxidizers or moisture, as sulfonamides are prone to hydrolysis under acidic/basic conditions .

Q. What analytical techniques are recommended for determining acid dissociation constants (pKa)?

Use potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol 1:1) to measure pH-dependent solubility shifts. Alternatively, UV-Vis spectroscopy can track absorbance changes at varying pH levels. Computational tools like ACD/Labs or MarvinSuite can predict pKa values, which should be cross-validated experimentally .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize by-products during sulfonylation?

Employ design of experiments (DOE) to evaluate temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and base (triethylamine vs. pyridine). Monitor reaction progress via TLC or inline HPLC. For example, highlights the use of low temperatures (-10°C) for piperidine derivatization to suppress side reactions. Catalyst screening (e.g., DMAP) may enhance sulfonylation efficiency .

Q. How to resolve contradictions in LogD values under different pH conditions?

LogD discrepancies (e.g., -1.92 at pH 5.5 vs. -3.47 at pH 7.4 in analogous sulfonamides ) arise from ionization effects. Use shake-flask partitioning experiments with octanol/buffer systems at controlled pH levels. Validate results with computational models (e.g., Schrödinger’s QikProp) that account for protonation states. Adjust experimental parameters to match physiological or assay-specific pH conditions.

Q. What computational methods are suitable for predicting the compound's reactivity and interaction with biological targets?

Density functional theory (DFT) can model electronic properties (e.g., charge distribution on the sulfonyl group) to predict reactivity, as demonstrated for pyrazole-carboxylic acid derivatives . For target interactions, perform molecular docking (AutoDock Vina) against enzymes like carbonic anhydrase or kinases, leveraging homology models if crystal structures are unavailable. Molecular dynamics (MD) simulations (GROMACS) can assess binding stability over time.

Q. How to design a study to investigate the compound's potential as an enzyme inhibitor?

Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with varying inhibitor concentrations (0.1–100 µM). Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Reference assay conditions from pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5 ) to ensure reproducibility.

Methodological Notes

  • Chromatography : Optimize mobile phase pH to resolve ionizable groups (e.g., carboxylic acid and sulfonamide) .
  • Spectral Analysis : Assign NMR peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of the benzothiadiazol ring .
  • Safety : Follow OSHA guidelines for handling irritants; use fume hoods and PPE (nitrile gloves, respirators) during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

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